Glycocholic acid hydrate

Catalog No.
S771679
CAS No.
1192657-83-2
M.F
C26H45NO7
M. Wt
483.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycocholic acid hydrate

CAS Number

1192657-83-2

Product Name

Glycocholic acid hydrate

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate

Molecular Formula

C26H45NO7

Molecular Weight

483.6 g/mol

InChI

InChI=1S/C26H43NO6.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);1H2/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;/m1./s1

InChI Key

WDKPRHOCWKLQPK-ZUHYDKSRSA-N

SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O

Description

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate is a bile acid glycine conjugate.

Application in Clinical Testing

Specific Scientific Field: Clinical Laboratory Medicine

Summary of the Application: Glycocholic acid hydrate is used in clinical testing as a part of bile acid assays in human serum . Bile acids, including glycocholic acid, are important signaling molecules and regulatory factors acting on glucose, lipid, and energy metabolism .

Methods of Application or Experimental Procedures: A liquid chromatography–tandem mass spectrometry (LC-MS/MS) method is used for the determination of bile acids, including glycocholic acid . The method involves mixing a small volume of serum with an internal standard working solution and methanol for protein precipitation . After centrifugation, the supernatant is used for LC-MS/MS analysis .

Results or Outcomes: The method has been validated with consistent linearity for individual bile acids, good recovery, low carryover, satisfactory sample stability, and analytical specificity against hemolysis, lipemia, and bilirubinemia . The intra-day and inter-day imprecision values were in the range of 1.53%–10.63% and 3.01%–13.98%, respectively .

Application in Microbiology

Specific Scientific Field: Microbiology

Summary of the Application: Glycocholic acid hydrate has been used in microbiology to assess the invasiveness of Cryptosporidium spp. into cultured cells .

Application in Food Science

Specific Scientific Field: Food Science

Summary of the Application: Glycocholic acid hydrate has been used in food science to investigate the interaction of chitosan and oil-in-water emulsions under conditions simulating the digestive system .

Application in Pharmacology

Specific Scientific Field: Pharmacology

Summary of the Application: Glycocholic acid hydrate has been found to increase intracellular accumulation and cytotoxicity of the anthracycline drug Epirubicin, which is used in chemotherapy .

Application in Oncology

Specific Scientific Field: Oncology

Summary of the Application: Levels of Glycocholic acid are elevated in the bile of patients with cholangiocarcinoma, compared to pancreatic cancer and benign biliary diseases . Serum concentrations of the metabolite are raised in patients with hepatocellular carcinoma as opposed to healthy individuals .

Application in Nutrition

Specific Scientific Field: Nutrition

Summary of the Application: Glycholic acid is used as an additional component in water-soluble and fat-soluble vitamin formulations, included in total parenteral nutrition . Its addition helps form a vitamin formulation that aids in the combination of many vitamins into one supplement .

Application in Lipid Research

Specific Scientific Field: Lipid Research

Summary of the Application: Glycocholic Acid is a crystalline bile acid (BA), found as a sodium salt in the bile of mammals . The metabolite is a conjugate of cholic acid, and its anions are called glycocholates . Cholic acid is one of the two major BAs, together with chenodeoxycholic acid . They are the two most important human BAs, occurring at roughly equal concentrations in humans .

Application in Digestive System Research

Specific Scientific Field: Digestive System Research

Summary of the Application: Glycocholic acid hydrate has been the subject of studies to evaluate the invasiveness of Cryptosporidium spp. into cultured cells , and to assess the interaction between chitosan and oil-in-water emulsions under conditions simulating the digestive system .

Application in Metabolic Pathways Research

Specific Scientific Field: Metabolic Pathways Research

Summary of the Application: Separate studies prove that Glycocholic Acid at a concentration of 1.6μmol/ml limits the expression of the gene that encodes farnesoid X receptor and increases genes encoding BA receptors such as TGR5 and S1PR2 which contribute to the normal flow of different metabolic pathways .

Application in Chemotherapy Research

Specific Scientific Field: Chemotherapy Research

Summary of the Application: Glycocholic Acid has also been found to increase intracellular accumulation and cytotoxicity of anthracycline drug Epirubicin, used in chemotherapy .

Glycocholic acid hydrate is a bile acid derivative formed from the conjugation of cholic acid and glycine. It is classified as a bile acid glycine conjugate and is represented by the chemical formula C26H45NO7. This compound plays a significant role in lipid digestion and absorption, functioning as a surfactant in the gastrointestinal tract. Glycocholic acid hydrate is also recognized as an endogenous metabolite, meaning it is produced naturally within the body during metabolic processes.

  • Due to the lack of details on the modifications, a specific mechanism of action cannot be determined.
  • However, depending on the modifications, the compound could interact with biological targets differently compared to cholic acid.
  • Similar to the above sections, specific safety information is unavailable.
  • However, cholic acid itself is generally considered safe but can cause gastrointestinal side effects at high doses.

Future Research Directions

  • If a reference number (CAS number, PubChem ID) or a more concise name for this compound is available, further information on its properties, synthesis, and potential applications might be found in scientific databases.
Typical of bile acids. These include:

  • Hydrolysis: In the presence of water, glycocholic acid can hydrolyze to release cholic acid and glycine.
  • Saponification: Glycocholic acid can react with alkali to form sodium salts, which are more soluble in water.
  • Conjugation: It can participate in further conjugation reactions with other amino acids or organic acids, affecting its biological activity and solubility.

These reactions are essential for understanding its metabolic pathways and interactions within biological systems.

Glycocholic acid hydrate exhibits several biological activities:

  • Digestive Function: It aids in emulsifying fats, enhancing their absorption in the intestine.
  • Antimicrobial Properties: Studies indicate that glycocholic acid can inhibit the growth of certain pathogens, including Cryptosporidium species, which are known to cause gastrointestinal infections .
  • Cell Signaling: It may influence cellular signaling pathways related to metabolism and inflammation due to its role as a metabolite.

These activities highlight its importance in both digestive health and potential therapeutic applications.

Glycocholic acid hydrate can be synthesized through several methods:

  • Natural Extraction: It can be isolated from bile, where it naturally occurs.
  • Chemical Synthesis: Laboratory synthesis involves the conjugation of cholic acid with glycine under controlled conditions, often using reagents that facilitate the formation of amide bonds.
  • Enzymatic Methods: Enzymatic synthesis using bile salt hydrolases can also produce glycocholic acid from its precursors.

These methods allow for the production of glycocholic acid hydrate for research and therapeutic purposes.

Glycocholic acid hydrate has various applications:

  • Biochemical Research: It is used in studies assessing cell invasiveness and metabolic processes.
  • Pharmaceuticals: Its properties make it a candidate for drug formulation, particularly for enhancing the solubility of poorly soluble drugs.
  • Diagnostics: Glycocholic acid hydrate is utilized in enzyme immunoassays to measure bile acids in clinical samples .

These applications underscore its significance in both scientific research and medical diagnostics.

Research on glycocholic acid hydrate has revealed important interactions:

  • With Pathogens: Studies have shown that it interacts with Cryptosporidium spp., affecting their invasiveness into host cells .
  • With Lipids: Its surfactant properties allow it to interact with dietary lipids, influencing their digestion and absorption.
  • Cellular Interactions: Glycocholic acid may modulate cellular responses to nutrients and stress, impacting metabolic health.

Understanding these interactions is crucial for elucidating its role in health and disease.

Several compounds share structural similarities with glycocholic acid hydrate. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
Cholic AcidC24H40O5Primary bile acid involved in fat digestion.
Taurocholic AcidC26H45NO7SConjugated bile salt with taurine; enhances solubility.
Deoxycholic AcidC24H40O4Secondary bile acid formed by intestinal bacteria; involved in lipid absorption.
Lithocholic AcidC24H40O3Less soluble bile acid; associated with toxicity at high levels.

Glycocholic acid hydrate's uniqueness lies in its specific conjugation with glycine, which affects its solubility and biological activity compared to other bile acids. This characteristic enhances its role as a surfactant and influences its interactions within biological systems.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

483.31960277 g/mol

Monoisotopic Mass

483.31960277 g/mol

Heavy Atom Count

34

Dates

Modify: 2023-08-15

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